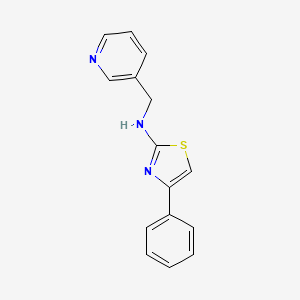

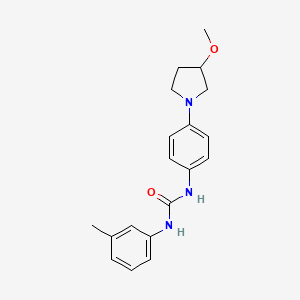

4-phenyl-N-(3-pyridinylmethyl)-1,3-thiazol-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “4-phenyl-N-(3-pyridinylmethyl)-1,3-thiazol-2-amine” does not have a detailed description available in the sources I found .

Molecular Structure Analysis

The molecular structure analysis of “4-phenyl-N-(3-pyridinylmethyl)-1,3-thiazol-2-amine” is not available in the sources I found .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-phenyl-N-(3-pyridinylmethyl)-1,3-thiazol-2-amine” are not detailed in the sources I found .科学的研究の応用

Hypervalent Iodine Promoted Synthesis

Biologically potent N-(pyridin-2-yl)benzo[d]thiazol-2-amines were synthesized from simple heteroaryl-thioureas through oxidative C–S bond formation, employing phenyliodine(III) bis(trifluoroacetate) as the oxidant. This method highlights a metal-free approach, broad substrate scope, short reaction times, and simple product purification processes, suggesting the utility of similar compounds in facilitating efficient synthetic pathways in organic chemistry (Mariappan et al., 2016).

Potent Histone Lysine Demethylase Inhibitors

N-substituted 4-(pyridin-2-yl)thiazole-2-amine derivatives were optimized, guided by structure-based design, to produce a series of potent JmjC histone N-methyl lysine demethylase (KDM) inhibitors. These compounds demonstrate significant selectivity, cellular permeability, and inhibition of histone demethylation, indicating their potential in epigenetic therapeutic applications (Bavetsias et al., 2016).

Anticancer Activity

A novel series of 4-substituted 5-arylazo-2-[1-(pyrrol-3-yl)ethylidenehydrazinyl]thiazoles demonstrated promising anticancer activity against colon carcinoma (HCT-116) and liver carcinoma cell lines (HEPG2-1), especially 4-phenyl- and 4-(thiophen-2-yl)-substituted 1,3-thiazole derivatives. This suggests the potential of similar thiazole derivatives in anticancer drug development (Gomha et al., 2015).

Antifungal Applications

4-Chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine derivatives containing a heterocyclic compound showed significant antifungal effects against important types of fungi, such as Aspergillus terreus and Aspergillus niger. This highlights the potential utility of thiazole and pyrimidine derivatives in antifungal applications (Jafar et al., 2017).

Hydrogel Modification for Medical Applications

Radiation-induced polyvinyl alcohol/acrylic acid hydrogels modified through condensation reaction with amine compounds, including 2-aminothiazole, showed increased swelling and thermal stability. These modified polymers exhibited promising antibacterial and antifungal activities, suggesting their application in medical fields, such as wound dressings and drug delivery systems (Aly & El-Mohdy, 2015).

作用機序

将来の方向性

特性

IUPAC Name |

4-phenyl-N-(pyridin-3-ylmethyl)-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3S/c1-2-6-13(7-3-1)14-11-19-15(18-14)17-10-12-5-4-8-16-9-12/h1-9,11H,10H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVMJDZBRFILKFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CSC(=N2)NCC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-phenyl-N-(3-pyridinylmethyl)-1,3-thiazol-2-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-{4-[(dimethylamino)methyl]piperidin-1-yl}phenyl)-4-methyl-6-(methylsulfanyl)-2-(propan-2-yl)pyrimidine-5-carboxamide](/img/structure/B2570949.png)

![2-[(4-fluorophenyl)sulfanyl]-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B2570952.png)

![2,3,4,6,7,8,9,10-Octahydro-1H-cyclohepta[4,5]pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B2570956.png)

![3-[3-(Benzyloxy)phenyl]propanenitrile](/img/structure/B2570958.png)

methanone](/img/structure/B2570965.png)

![N-(5-(4-propyl-1,2,3-thiadiazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-3-carboxamide](/img/structure/B2570969.png)

![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2570971.png)

![2-{4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl}-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one](/img/structure/B2570972.png)